molecular formula C19H29N3O2S B13075909 N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine

N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine

Cat. No.: B13075909
M. Wt: 363.5 g/mol
InChI Key: YZYYAIPQRVKYBO-UHFFFAOYSA-N
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Description

This compound features a bicyclic 2,5-diazabicyclo[2.2.1]heptane core substituted with an ethyl group at the 5-position, a sulfonyl linker, and a benzyl-cyclopentanamine moiety. Its structural complexity suggests applications in targeted therapies, though specific pharmacological data are absent in the provided evidence.

Properties

Molecular Formula

C19H29N3O2S

Molecular Weight

363.5 g/mol

IUPAC Name

N-[[4-[(5-ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl]phenyl]methyl]cyclopentanamine

InChI

InChI=1S/C19H29N3O2S/c1-2-21-13-18-11-17(21)14-22(18)25(23,24)19-9-7-15(8-10-19)12-20-16-5-3-4-6-16/h7-10,16-18,20H,2-6,11-14H2,1H3

InChI Key

YZYYAIPQRVKYBO-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CC1CN2S(=O)(=O)C3=CC=C(C=C3)CNC4CCCC4

Origin of Product

United States

Preparation Methods

Typical Reaction Conditions and Yields

Step Reagents & Conditions Yield Notes
Preparation of tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Cesium fluoride, DMSO, 120°C, 18 h 66% Reaction involves nucleophilic substitution with cesium fluoride in DMSO, followed by extraction and precipitation to isolate intermediate
Coupling with aromatic halides (e.g., 2-bromo-4-(trifluoromethyl)pyridine) Potassium carbonate, DMF, 50°C, 24 h, inert atmosphere 85% Formation of N-aryl substituted bicyclic amine via nucleophilic aromatic substitution

This stepwise approach ensures the formation of the bicyclic core with high stereochemical fidelity and functional handles for further modification.

Ethyl Substitution on the Diazabicyclo Core

The ethyl substituent at the 5-position of the diazabicyclo[2.2.1]heptane ring is introduced through alkylation reactions:

  • Alkylation of the bicyclic amine nitrogen or carbon centers using ethyl halides under basic conditions.
  • Careful control of reaction conditions is necessary to avoid over-alkylation or ring opening.

Coupling with Cyclopentanamine

The final step involves coupling the sulfonylbenzyl-substituted bicyclic amine with cyclopentanamine:

  • This can be achieved via reductive amination or nucleophilic substitution.
  • Reaction conditions include mild heating in polar aprotic solvents like DMF or DMSO, with bases such as N-ethyl-N,N-diisopropylamine or potassium carbonate.
  • Purification is typically performed by silica gel chromatography.

Representative Synthesis Summary Table

Step Reaction Type Reagents/Conditions Yield Remarks
1 Formation of Boc-protected diazabicycloheptane Cesium fluoride, DMSO, 120°C, 18 h 66% Intermediate for further functionalization
2 Nucleophilic aromatic substitution Potassium carbonate, DMF, 50°C, 24 h, inert atmosphere 85% Introduction of aromatic substituent
3 Sulfonylation Sulfonyl chloride, base, solvent (e.g., DCM) Variable Installation of sulfonyl group on benzyl position
4 Alkylation (ethyl group) Ethyl halide, base, controlled temperature Variable Ethyl group introduction on bicyclic core
5 Coupling with cyclopentanamine Reductive amination or nucleophilic substitution, DMF, 20-50°C Variable Final compound formation

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals for bicyclic protons, ethyl substituent, sulfonyl benzyl protons, and cyclopentanamine ring protons.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 363.5 g/mol confirms compound identity.
  • Chromatography: Purification via silica gel chromatography and confirmation by LCMS with retention times around 3.5 min.

Chemical Reactions Analysis

N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule. Common reagents and conditions used in these reactions include strong bases, acids, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine has been investigated as a potential lead compound for developing new pharmaceuticals due to its ability to interact with various biological targets.

Case Studies:

  • B-Raf Inhibitors : This compound has shown promise in the development of B-Raf inhibitors, which are critical in treating certain types of cancer, particularly melanoma. B-Raf is a kinase involved in the MAPK/ERK signaling pathway, and its inhibition can lead to reduced tumor growth .
  • CCR2 Antagonists : Research indicates that derivatives of this compound can act as antagonists for CCR2 (C-C chemokine receptor type 2), which plays a significant role in inflammatory responses and is a target for treating diseases like multiple sclerosis and rheumatoid arthritis .

2. Neuropharmacology

The compound's structural features suggest potential activity as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor is implicated in cognitive functions and could be targeted for treating neurodegenerative diseases such as Alzheimer's disease .

Material Science Applications

This compound may also find applications in material science due to its unique chemical structure.

1. Polymer Chemistry

The sulfonamide group present in the compound can be utilized to synthesize new polymeric materials with enhanced properties such as thermal stability and mechanical strength. These materials could be useful in various industrial applications, including coatings and composites.

Summary Table of Applications

Application Area Specific Use Potential Impact
Medicinal ChemistryB-Raf InhibitorsTargeting cancer therapy
CCR2 AntagonistsTreating inflammatory diseases
nAChR Partial AgonistsPotential treatment for neurodegenerative diseases
Material SciencePolymer SynthesisDevelopment of advanced materials

Mechanism of Action

The mechanism of action of N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The diazabicyclo[2.2.1]heptane core structure is known to interact with various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on the Diazabicyclo[2.2.1]heptane Core

Key comparisons based on substituents:

Compound Name Substituent at Position 5 Key Functional Groups Biological Activity/Application Source
Target Compound Ethyl Sulfonyl, benzyl-cyclopentanamine Not explicitly reported N/A
Quinolinimine (10b) Methyl Pyrimidinyl, quinolin-4-amine Anticancer (Lapatinib analog)
PHAR-DBH-Me Methyl Phenylacetate, oxooctadec-en-7-yl CB1/CB2/TRPV1 receptor agonist
Compound 16d None (unsubstituted) Cyanophenyl, sulfonamide Lysine demethylase inhibitor
Acetyl-substituted analog Acetyl Isoquinolin-4-yl, benzopyran Not explicitly reported
  • Ethyl vs. Methyl groups in 10b and PHAR-DBH-Me are associated with improved synthetic yields and receptor binding .
  • Ethyl vs. Acetyl : The acetyl group in introduces hydrogen-bonding capacity, which may improve target engagement but reduce metabolic stability compared to the ethyl group.

Functional Group Variations

  • Sulfonyl vs.
  • Benzyl-Cyclopentanamine vs. Phenylacetate : PHAR-DBH-Me’s phenylacetate ester confers hydrolytic lability, enabling prodrug activation, whereas the stable benzyl-cyclopentanamine in the target compound may favor prolonged receptor interaction.

Receptor Binding and Selectivity

  • PHAR-DBH-Me’s methyl-substituted diazabicyclo core demonstrated dual CB1/CB2 agonism, implying that the ethyl group in the target compound could modulate receptor specificity through steric effects.
  • The unsubstituted diazabicyclo in 16d showed demethylase inhibition, highlighting the role of substituents in dictating target engagement.

Biological Activity

N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine (CAS No. 1336912-30-1) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC19H29N3O2S
Molecular Weight363.52 g/mol
Storage Conditions2-8°C

The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes involved in cell signaling pathways.

  • Receptor Modulation : The compound acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection.
  • Inhibition of Enzymes : It has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism, which may have implications for metabolic disorders.

Antitumor Activity

Recent studies have explored the antitumor potential of related compounds within the same structural family. For instance, compounds derived from diazabicyclo structures have demonstrated cytotoxic effects against various cancer cell lines:

  • Case Study : In vitro assays using human lung cancer cell lines A549, HCC827, and NCI-H358 revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.85 to 6.75 µM, indicating strong antitumor activity .

Neuroprotective Effects

The compound's ability to modulate nAChRs suggests potential neuroprotective effects. Research indicates that compounds targeting these receptors may enhance cognitive function and protect against neurodegeneration.

Research Findings

A summary of relevant research findings is presented in the following table:

Study/SourceFindings
Antitumor activity in lung cancer cell lines; IC50 values reported.
Potential as a CCR2 antagonist; implications for inflammatory diseases.
Structural analysis indicating stability and solubility conducive to biological assays.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine?

Answer:
A multi-step approach is typically employed:

Sulfonylation : React 5-ethyl-2,5-diazabicyclo[2.2.1]heptane with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or Et3_3N) to form the sulfonamide intermediate.

Benzylation : Couple the sulfonamide with a brominated benzyl intermediate (e.g., 4-bromobenzyl bromide) via nucleophilic substitution.

Cyclopentanamine Conjugation : Use reductive amination or SN2 reactions to attach cyclopentanamine to the benzyl group.
Critical Step : Monitor reaction progress via TLC (e.g., ethyl acetate/hexane, 1:1) and purify intermediates using column chromatography. For unstable intermediates (e.g., amines), proceed immediately to the next step to avoid degradation .

Basic: How can purity and structural integrity be validated for this compound?

Answer:

  • HPLC : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>97% as per industry standards) .
  • NMR : Confirm structure via 1^1H and 13^13C NMR, focusing on sulfonyl (δ 3.1–3.3 ppm) and bicycloheptane proton signals (δ 1.5–2.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., calculated for C20_{20}H30_{30}N4_4O2_2S: 414.2042).

Advanced: How to address instability of intermediates during synthesis?

Answer:

  • Immediate Use : Unstable diamines (e.g., intermediates from nitro reductions) should be used directly in subsequent steps without isolation .
  • Storage : Store intermediates at 0–6°C under inert atmosphere if isolation is unavoidable .
  • Stabilizers : Add antioxidants (e.g., BHT) or use anhydrous solvents to prevent oxidation.

Advanced: What analytical methods resolve contradictions in reaction yields?

Answer:

  • DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify optimal conditions. For example, SnCl2_2-mediated reductions require strict control of pH and temperature to avoid side reactions .
  • Kinetic Studies : Use in-situ FTIR or NMR to track intermediate formation and degradation.
  • Statistical Analysis : Apply ANOVA to compare yields across batches; discrepancies >10% warrant re-evaluation of reagent quality or moisture levels.

Advanced: How to evaluate the compound’s biological activity in vitro?

Answer:

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., 3^3H-labeled ligands) to measure affinity for target receptors (e.g., serotonin or sigma receptors).
  • Cellular Uptake : Employ fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to assess permeability.
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify parent compound via LC-MS/MS .

Basic: What are recommended storage conditions for the final compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for biological assays.
  • Stability Monitoring : Reassess purity via HPLC every 6 months; discard if purity drops below 95% .

Advanced: How to optimize regioselectivity in sulfonylation steps?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the diazabicycloheptane) to steer sulfonylation to the desired nitrogen.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites based on electron density maps.
  • Experimental Validation : Compare 1^1H NMR spectra of products from controlled vs. uncontrolled conditions to confirm regioselectivity.

Basic: What solvents and workup procedures are suitable for purification?

Answer:

  • Extraction : Use ethyl acetate (3 × 50 mL) for aqueous workups; dry organic layers with anhydrous Na2_2SO4_4 .
  • Crystallization : Optimize solvent pairs (e.g., ethanol/water) for recrystallization based on solubility tests.
  • Chromatography : Use silica gel (60–120 mesh) with gradients of dichloromethane/methanol (95:5 to 85:15).

Advanced: How to characterize the compound’s conformation in solution?

Answer:

  • NOESY NMR : Identify through-space correlations to confirm the bicycloheptane chair conformation.
  • Variable-Temperature NMR : Monitor signal splitting at –40°C to 80°C to detect dynamic conformational changes.
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model solvation effects in DMSO or water.

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Strict QC Protocols : Enforce in-process checks (e.g., TLC at each step) and standardized reagent sources.
  • Catalyst Screening : Test alternatives to SnCl2_2 (e.g., Fe/HCl or catalytic hydrogenation) for nitro reductions to improve reproducibility .
  • DoE-Driven Optimization : Identify critical process parameters (CPPs) via fractional factorial designs.

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